molecular formula C11H18N2 B13271831 N-(2-methylpentyl)pyridin-3-amine

N-(2-methylpentyl)pyridin-3-amine

Cat. No.: B13271831
M. Wt: 178.27 g/mol
InChI Key: SDVDXSAVCHKNTJ-UHFFFAOYSA-N
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Description

N-(2-methylpentyl)pyridin-3-amine is a chemical compound supplied for research and development purposes. It features a pyridine ring, a privileged scaffold in medicinal chemistry, linked to a 2-methylpentyl chain via a secondary amine group. This structure classifies it as a tertiary amine, a functional group with significant relevance in the synthesis and mechanism of various bioactive molecules . Compounds with pyridine-amine motifs are of significant interest in modern drug discovery. For instance, structure-based drug design has identified pyridine-2-methylamine derivatives as a novel class of potent antitubercular agents that function by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for tackling multi-drug resistant tuberculosis . Furthermore, the pyridine ring is a common component in many synthetic compounds evaluated as selective enzyme inhibitors, such as cyclooxygenase-2 (COX-2) inhibitors developed for their potential anti-inflammatory and anticancer properties . The specific structural arrangement in this compound makes it a valuable intermediate for synthetic chemists. It can be utilized in the construction of more complex molecular architectures, including supramolecular systems and metal coordination complexes, which are explored for their catalytic, magnetic, and luminescent properties . As a building block, this compound can be functionalized on the pyridine nitrogen via N -oxidation or at the carbon atoms of the ring system to explore new chemical spaces . Researchers in medicinal chemistry may find this compound useful as a starting point for developing novel therapeutic agents, while those in materials science may explore its application in creating new functional materials. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(2-methylpentyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-3-5-10(2)8-13-11-6-4-7-12-9-11/h4,6-7,9-10,13H,3,5,8H2,1-2H3

InChI Key

SDVDXSAVCHKNTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC1=CN=CC=C1

Origin of Product

United States

Structural Classification and Nomenclature

N-(2-methylpentyl)pyridin-3-amine is an organic compound characterized by a pyridine (B92270) ring substituted with an amino group at the 3-position, which is further alkylated with a 2-methylpentyl group. nih.gov This structure places it within the family of substituted pyridines, a class of heterocyclic compounds that are integral to numerous areas of chemistry. mdpi.comnih.gov

The nomenclature of the compound, this compound, systematically describes its molecular architecture. "Pyridine" indicates the core six-membered aromatic heterocycle containing one nitrogen atom. "Pyridin-3-amine" specifies that an amino group (-NH2) is attached to the third carbon atom of the pyridine ring. The prefix "N-(2-methylpentyl)" reveals that a 2-methylpentyl group is bonded to the nitrogen atom of the amino group, forming a secondary amine. auburn.edu The amine functionality is a key feature, rendering the molecule basic and nucleophilic. auburn.edunih.gov

The structural characteristics of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC11H18N2
IUPAC NameThis compound
StructureA pyridine ring with an amino group at the C3 position, N-substituted with a 2-methylpentyl group.
ClassificationSubstituted Pyridine, Secondary Amine

Significance Within the Landscape of N Alkylpyridin 3 Amines

The N-alkylation of primary amines, such as 3-aminopyridine (B143674), is a fundamental process in organic synthesis. nih.gov This modification, which introduces an alkyl group to the nitrogen atom, can significantly alter the parent molecule's properties, including its solubility, stability, and biological activity. nih.gov The synthesis of N-alkylpyridin-3-amines is a subject of considerable interest as these compounds serve as versatile building blocks in medicinal chemistry and materials science. smolecule.com

Emerging and Advanced Synthetic Strategies

Multicomponent Reaction Paradigms (e.g., Pseudo Four-Component Reactions)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is prized for its atom economy, convergence, and ability to rapidly generate complex molecular scaffolds from simple precursors. mdpi.com One of the most important MCRs for synthesizing amino acid derivatives is the Strecker reaction, first described in 1850, which involves an amine, a carbonyl compound, and a cyanide. nih.gov

A notable subclass of MCRs is the "pseudo four-component reaction." A classic example is the Hantzsch dihydropyridine (B1217469) synthesis, which involves an aldehyde, ammonia (B1221849), and two equivalents of a β-keto ester. nih.gov Although it uses three distinct chemical entities, it is termed a pseudo four-component reaction because one of the reactants is used in duplicate.

A specific application of this concept has been demonstrated in the one-pot synthesis of (10E)-N-benzylidene-2-phenylH-imidazo[1,2-a]pyridin-3-amine derivatives. pnu.ac.irresearchgate.net This reaction utilizes 2-aminopyridine (B139424), malononitrile, and two equivalents of an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) under solvent-free conditions. pnu.ac.irresearchgate.net The process is efficient, with a wide range of aromatic aldehydes undergoing condensation to produce the desired products in good to excellent yields. pnu.ac.irresearchgate.net The key advantages of this method include the use of readily available starting materials and short reaction times. pnu.ac.ir

Another significant MCR for generating scaffolds related to pyridin-3-amine is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.combeilstein-journals.orgorganic-chemistry.org This is a three-component reaction that combines a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by an acid. beilstein-journals.orgresearchgate.net The GBB reaction is a cornerstone for the synthesis of imidazo[1,2-a]pyridine-3-amines. mdpi.com The mechanism proceeds via the formation of an imine from the aminoazine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular [4+1] cycloaddition yields the final fused heterocyclic product. beilstein-journals.org

Recent advancements have focused on making the GBB reaction greener and more efficient through the use of microwave assistance and environmentally benign catalysts like ammonium (B1175870) chloride (NH₄Cl). mdpi.com This methodology has been successfully applied to the synthesis of diverse libraries of imidazo[1,2-a]pyridines, demonstrating its robustness and broad substrate scope. beilstein-journals.orgorganic-chemistry.org

The table below summarizes the components used in the pseudo four-component synthesis of imidazo[1,2-a]pyridin-3-amine (B132443) derivatives. pnu.ac.irresearchgate.net

Component 1Component 2Component 3 (2 equiv.)CatalystProduct Type
2-AminopyridineMalononitrileArylaldehydeNaOH(10E)-N-benzylidene-2-phenylH-imidazo[1,2-a]pyridin-3-amine

Zinc-Mediated Carbonyl Alkylative Amination

A significant challenge in amine synthesis is the creation of α-branched amines, which are prevalent in many biologically active molecules. organic-chemistry.org The traditional method, carbonyl reductive amination (CRA), often struggles with sterically hindered ketones and has limitations regarding the availability of ketone starting materials. pnu.ac.irbeilstein-journals.org To overcome these issues, a novel zinc-mediated carbonyl alkylative amination (CAA) has been developed as a robust and general method for the efficient synthesis of complex alkylamines. pnu.ac.irbeilstein-journals.org

This multicomponent method harnesses carboxylic acid derivatives as alkyl donors, which is a significant advantage. beilstein-journals.orgorganic-chemistry.org The reaction effectively combines an amine, a carbonyl compound (aldehyde or ketone), and an alkyl halide. The process is mediated by zinc dust and a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). pnu.ac.irbeilstein-journals.org One of the key strengths of the zinc-mediated CAA is its ability to limit the competitive reductive amination pathway, which often plagues similar reactions, leading to cleaner reaction profiles and simplified purification. beilstein-journals.orgnih.gov

Research has shown that this method is highly versatile. pnu.ac.irbeilstein-journals.org It tolerates a wide array of functional groups and can be applied to both primary and secondary amines. pnu.ac.irnih.gov A range of linear and branched aldehydes, even those with acidic α-protons, have been shown to be effective substrates, producing the corresponding complex amines in good yields. pnu.ac.irbeilstein-journals.org Furthermore, the zinc-mediated CAA platform has been successfully extended to include ketones as coupling partners, providing a novel route to the synthetically challenging α-tertiary amine motif. researchgate.net

The robustness of this methodology allows it to be performed at various scales, from microtiter plates for high-throughput experimentation to gram-scale synthesis of medicinally relevant compounds, highlighting its industrial applicability. beilstein-journals.orgorganic-chemistry.org The zinc-mediated CAA represents a significant advance, providing an economical and efficient alternative to established methods for synthesizing sterically complex amines. organic-chemistry.orgnih.gov

The table below presents data on the yields of different amine products synthesized via the zinc-mediated carbonyl alkylative amination, demonstrating the reaction's broad scope with various aldehydes. pnu.ac.irbeilstein-journals.org

Amine SubstrateAldehyde SubstrateAlkylating AgentLewis AcidProduct Yield
AnilineHeptanalEthyl 2-bromoacetateTMSOTf85%
BenzylamineCyclohexanecarbaldehydeEthyl 2-bromoacetateTMSOTf78%
MorpholineIsovaleraldehydeEthyl 2-bromoacetateTMSOTf91%
PiperidineBenzaldehydeEthyl 2-bromoacetateTMSOTf88%
3-Aminopyridine (B143674)2-MethylpentanalAlkyl HalideTMSOTf(Not specified)

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are primary methods for determining the structure of organic molecules. While specific experimental data for N-(2-methylpentyl)pyridin-3-amine is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 3-aminopyridine (B143674) and various N-alkylated amines. chemicalbook.comresearchgate.netresearchgate.netnih.gov

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the protons of the 2-methylpentyl group. The protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm), with their specific shifts influenced by the electron-donating amino group. The protons of the alkyl chain will appear in the aliphatic region (typically δ 0.8-3.5 ppm).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2~8.0d~2.5
Pyridine H-6~7.8dd~4.5, 1.5
Pyridine H-4~7.1ddd~8.5, 4.5, 0.5
Pyridine H-5~7.0dd~8.5, 2.5
N-HVariablebr s-
N-CH₂~3.1m-
CH (methylpentyl)~1.7m-
CH₂ (pentyl)~1.3-1.5m-
CH₃ (pentyl)~0.9t~7.0
CH₃ (methyl)~0.9d~6.5

d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, t: triplet, m: multiplet, br s: broad singlet

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The pyridine carbons will resonate at lower field (higher ppm) compared to the aliphatic carbons of the 2-methylpentyl group.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-3~145
Pyridine C-2~140
Pyridine C-6~138
Pyridine C-4~124
Pyridine C-5~120
N-CH₂~48
CH (methylpentyl)~36
CH₂ (pentyl)~30
CH₂ (pentyl)~23
CH₃ (methyl)~20
CH₃ (pentyl)~14

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY), provide further structural insights by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons in the 2-methylpentyl chain, for instance, between the N-CH₂ protons and the CH proton at position 2 of the pentyl group. It would also reveal the connectivity of the protons on the pyridine ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique is a through-space correlation method that detects spatial proximity between different types of nuclei, typically ¹H and other heteronuclei like ¹³C. For this compound, HOESY could be used to confirm the attachment of the 2-methylpentyl group to the nitrogen of the pyridin-3-amine by observing a cross-peak between the N-CH₂ protons and the C-3 carbon of the pyridine ring.

In cases where fluorinated analogs of this compound are synthesized, ¹⁹F NMR spectroscopy would be a valuable tool. researchgate.netnih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing detailed information about the location and substitution pattern of fluorine atoms within the molecule. For example, if a fluorine atom were introduced onto the pyridine ring, its ¹⁹F NMR chemical shift and coupling to nearby protons would provide unambiguous proof of its position.

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govresearchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components.

Predicted FTIR Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Strong
C=N and C=C Stretch (pyridine ring)1550-1620Strong
N-H Bend1500-1580Medium
C-N Stretch1250-1350Medium

The presence of a band in the 3300-3500 cm⁻¹ region would confirm the secondary amine, while the series of strong bands in the 2850-2960 cm⁻¹ range would be indicative of the alkyl chain. The characteristic absorptions of the pyridine ring would appear in the 1550-1620 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov

The molecular weight of this compound (C₁₁H₁₈N₂) is 178.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation of this compound would likely proceed through several characteristic pathways for amines. A common fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Predicted Major Fragmentation Peaks:

m/z Fragment Ion Formation Pathway
178[C₁₁H₁₈N₂]⁺Molecular Ion
163[C₁₀H₁₅N₂]⁺Loss of a methyl radical (•CH₃)
107[C₆H₇N₂]⁺Cleavage of the N-alkyl bond
94[C₅H₆N₂]⁺Pyridin-3-amine cation

The base peak in the spectrum would likely correspond to a stable fragment, possibly the ion at m/z 107 or another fragment resulting from a favorable rearrangement.

X-ray Crystallography for Solid-State Molecular Architecture

This technique would also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding. It is expected that the N-H group of the amine would participate in hydrogen bonding with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of supramolecular assemblies. The flexible 2-methylpentyl chain would adopt a low-energy conformation to optimize packing in the crystal lattice.

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations and Quantum Chemical Analysis

While specific electronic structure calculations for N-(2-methylpentyl)pyridin-3-amine are not extensively documented in publicly available literature, the principles of quantum chemistry can be applied to understand its fundamental properties. Studies on simpler, related molecules, such as aminopyridines, offer a foundational understanding.

Quantum-chemical investigations of aminopyridines show that their spectral and luminescent properties are influenced by the position of the amino group on the pyridine (B92270) ring. researchgate.net The long-wavelength absorption band in these molecules is typically formed by several electronic transitions of varying nature and intensity. researchgate.net For this compound, the nitrogen atom of the pyridine ring and the amino group are key determinants of its electronic landscape. The lone pair of electrons on the pyridine nitrogen and the amino nitrogen contribute significantly to the molecule's highest occupied molecular orbital (HOMO), making these sites nucleophilic and prone to protonation or coordination with metal ions.

The oxidation of the pyridine moiety, a common reaction in drug metabolism and degradation, has been studied using quantum chemical calculations. nih.gov These studies help in understanding the reaction mechanisms and the stability of such compounds under various conditions. nih.gov The electronic properties, such as charge distribution and orbital energies, are crucial for predicting the reactivity of this compound.

The quantum yield, a measure of the efficiency of fluorescence, is another important parameter that can be determined through a combination of experimental measurements and theoretical calculations. For instance, the relative quantum yield of 2-aminopyridine (B139424) has been a subject of study to establish it as a reference standard. edinst.com Such data for this compound would be valuable in applications involving fluorescence-based detection.

Table 1: Key Molecular Descriptors of Related Aminopyridine Compounds

CompoundPropertyMethodFindingReference
AminopyridinesSpectral-luminescent propertiesQuantum chemistryLong-wavelength absorption band is formed by several electronic transitions. researchgate.net
PyridineOxidation reactionQuantum chemical calculationsProvides mechanistic insight into oxidation reactions. nih.gov
2-AminopyridineRelative quantum yieldSpectrofluorometryDetermined to be 64.3% with quinine (B1679958) bisulphate as a standard. edinst.com

This table presents data on related compounds to infer the potential characteristics of this compound.

Molecular Dynamics and Conformational Analysis

The conformational flexibility of this compound is a key aspect of its molecular behavior, largely dictated by the rotatable bonds in the 2-methylpentyl group. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space of such molecules over time. youtube.com

MD simulations can provide a real-time and spatiotemporal description of molecular movements, from atomic vibrations to larger-scale conformational changes. aps.org For this compound, these simulations would reveal the preferred orientations of the alkyl chain relative to the pyridine ring. The interactions between the molecule and its environment, such as a solvent or a biological receptor, can also be modeled.

Conformational analysis, often aided by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, helps in identifying the most stable conformers. researchgate.net For molecules with flexible side chains, understanding the conformational preferences is crucial for predicting their biological activity. nih.govnih.gov The 2-methylpentyl group can adopt various conformations, and the distribution of these conformers will depend on the energetic landscape of the molecule.

Reaction Pathway Simulations and Transition State Theory

Reaction pathway simulations and transition state theory are instrumental in understanding the chemical reactivity of this compound. nih.gov These theoretical approaches allow for the investigation of reaction mechanisms, the identification of transition states, and the calculation of reaction rates.

For instance, the synthesis of N-substituted anilines, which shares similarities with the potential synthesis of this compound, has been studied through the lens of reaction mechanisms involving cyclic transition states. acs.org The reactivity of the aminopyridine core itself has been explored in reactions with various reagents, providing insights into the electronic and steric factors that govern its chemical transformations. acs.org

Transition state theory posits that the rate of a reaction is determined by the energy barrier to reach the transition state. nih.gov By modeling the transition state of a reaction involving this compound, it is possible to predict its reactivity and the feasibility of different synthetic routes. Furthermore, understanding the mechanism of reactions such as photocatalytic processes can be aided by computational studies. acs.org

In Silico Screening and Ligand-Target Docking Methodologies

The structural features of this compound, particularly the presence of a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen), make it an interesting candidate for in silico screening and ligand-target docking studies. These computational techniques are widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein.

Molecular docking studies on various aminopyridine derivatives have demonstrated their potential as inhibitors of various enzymes and receptors. d-nb.infobenthamdirect.com For example, aryl-aminopyridine derivatives have been investigated as potential anticancer agents by docking them into the active sites of cyclin-dependent kinases and tyrosine kinases. nih.govherts.ac.uk The results of these studies can guide the design of more potent and selective inhibitors. nih.gov

The process of molecular docking involves placing the ligand (in this case, this compound) into the binding site of a target protein and evaluating the interactions. d-nb.info Favorable interactions, such as hydrogen bonds and hydrophobic contacts, contribute to a lower binding energy, which is indicative of a more stable complex. d-nb.infobenthamdirect.com Such in silico approaches can be used to screen large libraries of compounds and prioritize candidates for experimental testing. Pyridine-based compounds have been successfully investigated as PIM-1 kinase inhibitors using these methodologies. acs.org

Structure Activity Relationship Sar Studies in N 2 Methylpentyl Pyridin 3 Amine Scaffolds

Correlating Structural Modifications with Biological Response

The fundamental goal of SAR is to build a comprehensive model that links specific structural attributes of a molecule to its biological effects. In the context of N-alkyl-3-aminopyridine derivatives, this involves understanding how changes in the molecule's shape, size, and electronic properties influence its interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govthieme-connect.com

Key areas for modification on the N-(2-methylpentyl)pyridin-3-amine scaffold include:

The N-Alkyl Group: Altering the length, branching, and stereochemistry of the 2-methylpentyl chain can significantly impact how the molecule fits into a receptor's binding pocket.

The Pyridine (B92270) Ring: Introducing different substituents onto the pyridine ring can modify the molecule's electron distribution, polarity, and ability to form hydrogen bonds, all of which are critical for receptor binding and activation. nih.gov

Studies on related aminopyridine compounds demonstrate that even minor structural changes can lead to substantial differences in affinity and efficacy. thieme-connect.comsciencepublishinggroup.com For instance, converting secondary amines in this class to amides can result in a near-total loss of affinity for nAChRs, highlighting the critical role of the amine group in the biological interaction. nih.govthieme-connect.com These findings underscore the importance of systematic modification to map the chemical space and identify compounds with optimal activity.

Impact of Alkyl Chain Branching and Length on Activity

The nature of the alkyl group attached to the nitrogen of the pyridin-3-amine is a critical determinant of biological activity. Both the length and the branching of this chain play a significant role in the molecule's ability to bind effectively to its target receptor.

Alkyl Chain Length: Research on related heterocyclic compounds has shown a clear dependency of binding affinity on the length of the N-alkyl chain. For instance, in a series of cannabimimetic indoles, which also feature an N-alkyl side chain, optimal binding to cannabinoid receptors was observed with a five-carbon chain. Shorter chains (less than three carbons) or longer chains (seven carbons) resulted in a dramatic decrease in binding affinity. This suggests the presence of a specifically sized hydrophobic pocket in the receptor that the alkyl chain must fit into.

Alkyl Chain Branching: The branching of the alkyl chain, such as the methyl group at the 2-position in this compound, introduces steric bulk that can either enhance or hinder binding. Branching affects the molecule's conformation and how it is presented to the binding site. psu.edu Studies on ionic liquids show that branched alkyl chains, compared to their linear counterparts, can alter physical properties like viscosity and thermal stability, which can be correlated to how they interact at a molecular level. psu.edunih.govrsc.org This branching can create a more defined three-dimensional structure, potentially leading to a more specific and higher-affinity interaction with a receptor, provided the pocket can accommodate the shape.

The table below, based on findings from analogous compounds, illustrates the general principle of how alkyl chain characteristics can influence receptor binding affinity.

Alkyl Chain ModificationGeneral Impact on Receptor AffinityRationale
Chain Length
Short (1-2 carbons)Decreased AffinityInsufficient length to fully occupy the hydrophobic binding pocket.
Optimal (3-6 carbons)High AffinityIdeal length for favorable hydrophobic interactions within the binding pocket.
Long (>6 carbons)Decreased AffinitySteric clash; the chain is too long to be accommodated by the binding pocket.
Chain Branching
Branched (e.g., iso-alkyl)Can Increase or Decrease AffinityIntroduces steric bulk that may improve fit in some receptors but cause clashes in others. Increases structural rigidity. psu.edursc.org
Linear (n-alkyl)Serves as a baseline for comparisonProvides flexibility but may lack the specific conformation needed for optimal binding.

Influence of Pyridine Ring Substitution on Bioactivity

Modifying the pyridine ring of the N-alkyl-3-aminopyridine scaffold is a powerful strategy for fine-tuning its biological activity. researchgate.net The position, number, and electronic nature of substituents can dramatically alter a compound's affinity, selectivity, and efficacy at its target. nih.gov

The pyridine ring's nitrogen atom makes the ring electron-deficient, influencing its reactivity and interactions. nih.gov Electrophilic substitution typically occurs at the C-3 position, while nucleophilic substitution is favored at the C-2 and C-4 positions. nih.gov Adding substituents can modulate these electronic properties and introduce new points of interaction with a receptor.

Studies on epibatidine, a potent nicotinic agonist containing a pyridine ring, have provided valuable insights. When various substituents were added to its pyridine ring, significant changes in receptor binding and function were observed. For example:

A fluoro substituent resulted in a massive increase in binding affinity for β2-containing nAChR subtypes over β4-containing ones.

A bromo substituent also conferred selectivity for β2-containing receptors.

An amino group led to a threefold greater efficacy at α3β4 receptors compared to α4β2 receptors.

These findings highlight that substituents can impart subtype selectivity, a crucial aspect of drug design aimed at minimizing off-target effects. The electronic properties (electron-withdrawing vs. electron-donating) and size of the substituent are key factors.

The following table summarizes findings from studies on substituted pyridine analogs of related compounds, demonstrating the impact of different functional groups on receptor binding.

Pyridine Ring SubstituentReceptor SubtypeObserved Effect on Affinity/Efficacy
Fluoro α4β2 nAChRHigh affinity; 52- to 875-fold greater affinity at β2- vs. β4-containing receptors.
Bromo α4β2 nAChRHigh affinity; 4- to 55-fold greater affinity at β2- vs. β4-containing receptors.
Amino α3β4 vs. α4β2 nAChR3-fold greater efficacy at α3β4.
Hydroxy Multiple nAChRsAffinity too low for accurate measurement.
Norchloro α4β2 nAChRVery high affinity; 114- to 3500-fold greater affinity at β2- vs. β4-containing receptors.

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. The chiral center in this compound is located at the second carbon of the pentyl chain. This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-N-(2-methylpentyl)pyridin-3-amine and (S)-N-(2-methylpentyl)pyridin-3-amine.

Biological systems, particularly receptor binding sites, are themselves chiral environments composed of L-amino acids. Consequently, these systems can and often do interact differently with each enantiomer of a chiral drug. This can lead to one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). In some cases, the two enantiomers may even have qualitatively different biological activities.

The synthesis of chiral molecules often requires stereospecific methods to produce a single enantiomer in high purity. researchgate.netnih.gov The differential interaction between enantiomers and their target is based on the three-point attachment theory, which posits that for a molecule to be distinguished by a chiral receptor, it must interact with the receptor at a minimum of three points. The precise spatial arrangement of the methyl group in either the (R) or (S) configuration dictates how well the this compound molecule can achieve the optimal three-point fit within its binding site. Therefore, separating and testing the individual enantiomers is essential for a complete understanding of the SAR and for developing the most effective and specific therapeutic agent.

StereoisomerInteraction with Chiral ReceptorExpected Biological Activity
(R)-enantiomer May fit optimally into the chiral binding site.Potentially higher affinity and/or efficacy (eutomer).
(S)-enantiomer May have a suboptimal fit due to steric hindrance or improper orientation of key functional groups.Potentially lower affinity and/or efficacy (distomer), or no activity.
Racemic Mixture (1:1) Contains both enantiomers.Biological activity will be an average of the two, potentially masking the true potency of the eutomer and introducing activity from the distomer.

Applications in Catalysis and Ligand Design

N-(2-methylpentyl)pyridin-3-amine as a Core Structure for Ligands

The this compound framework is a versatile scaffold for ligand development. The core structure, pyridin-3-amine, contains two distinct nitrogen atoms—the pyridine (B92270) ring nitrogen and the exocyclic amine nitrogen—both of which can serve as donor sites for metal coordination. Pyridine and its derivatives are among the most important structural cores in ligands for transition metals, catalysts, and functional organic materials. rsc.org The presence of the lone pair of electrons on the pyridine nitrogen, located in an sp² hybrid orbital, allows it to act as an effective sigma-donor to a metal center. researchgate.net

The exocyclic secondary amine, attached directly to the pyridine ring, introduces an additional coordination site. Depending on the geometric and electronic preferences of a metal ion, the ligand can coordinate in a monodentate fashion, typically through the more Lewis-basic pyridine nitrogen, or as a bidentate chelating agent involving both nitrogen atoms. The N-(2-methylpentyl) group attached to the amine is a critical feature for catalyst design. It introduces significant steric bulk near one of the potential coordination sites, which can be exploited to control the stereoselectivity and regioselectivity of catalytic reactions. Furthermore, as the 2-methylpentyl group is chiral, the ligand can be synthesized in enantiomerically pure forms, making it a candidate for asymmetric catalysis. The potential use of related (2-methylpentyl)(pyridin-3-ylmethyl)amine (B13257287) as a building block for new materials or catalysts highlights the interest in this structural combination. smolecule.com

Coordination Chemistry with Transition Metals

The coordination chemistry of pyridine-based ligands with transition metals is extensive and well-documented. researchgate.net Transition metal pyridine complexes are numerous and can adopt various geometries, including octahedral and square planar. nsf.gov The this compound ligand is expected to form stable complexes with a wide array of transition metals due to the presence of the pyridyl and amine functionalities. The pyridine ring nitrogen typically acts as a strong coordinating agent. The exocyclic amine nitrogen can also participate in coordination, leading to the formation of a five-membered chelate ring, a common and stable arrangement in coordination chemistry.

The coordination behavior can be complex. For instance, in studies of the related 2,2'-dipyridylamine (B127440) ligand, at least nine distinct coordination modes have been identified, involving monodentate, bidentate, and bridging arrangements. mdpi.com The specific mode of coordination for this compound would depend on factors such as the identity of the metal, its oxidation state, and the reaction conditions. Chelating amine donors (sp³ hybridized N) are widely used to fine-tune the chemical environment around late transition metal centers. acs.org Research on other chelating hydroxylamine (B1172632) and amine ligands containing pyridine moieties shows coordination with metals like chromium(III), manganese(II), nickel(II), cobalt(II), and vanadium(III). mdpi.com The steric profile of the 2-methylpentyl group would play a crucial role in dictating the geometry of the resulting metal complex and influencing its subsequent catalytic activity.

Transition MetalPotential Coordination Behavior with Pyridine-Amine LigandsRepresentative Research Context
Palladium (Pd) Forms square planar complexes; used in cross-coupling and C-H activation. nih.govPd(II) complexes are implicated in directing C-H functionalization. nih.gov
Copper (Cu) Forms complexes with various coordination numbers; active in coupling reactions. acs.orgPyridinophane-copper(I) complexes show valuable photoluminescent properties. mdpi.com
Ruthenium (Ru) Forms stable octahedral complexes; used in methylation and hydrogenation.Ru(II) complexes with phosphine (B1218219) and amine ligands catalyze N-methylation of amines. chemrxiv.org
Rhodium (Rh) Utilized in hydroformylation and C-H activation catalysis.Rhodium complexes with boryl pincer ligands activate pyridine C-H bonds. beilstein-journals.org
Iron (Fe) Active in polymerization and oxidation catalysis.Amine-pyridine-imine iron catalysts show moderate activity for ethylene (B1197577) polymerization. acs.org
Cobalt (Co) Used in polymerization and C-H functionalization.Bis(amine)pyridine cobalt complexes have been studied for ethylene polymerization. acs.org
Nickel (Ni) Forms complexes for polymerization and coupling reactions.Pyridine-chelated NHC-nickel(II) complexes are used for acrylate (B77674) synthesis.

Role in Homogeneous and Heterogeneous Catalysis

Ligands based on the this compound scaffold have potential applications in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , metal complexes of this compound would be soluble in organic solvents, facilitating reactions such as carbon-carbon and carbon-heteroatom bond formations. The design of the ligand is crucial for catalyst performance. The electronic properties can be tuned by adding substituents to the pyridine ring, while the steric environment is dictated by the bulky 2-methylpentyl group. This steric hindrance can be instrumental in achieving high selectivity in reactions. For example, N-aminopyridinium salts, a related class of compounds, have been used as ammonia (B1221849) surrogates in the synthesis of secondary amines, where selectivity is a key challenge.

In heterogeneous catalysis , the ligand or its metal complex could be immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. For instance, supported nickel nanoparticle catalysts have demonstrated effectiveness in the selective mono-N-methylation of amines using methanol, highlighting a sustainable approach for synthesizing N-methylamines. The pyridin-3-amine structure provides a convenient anchor for grafting onto materials like silica (B1680970) or polymers.

Catalytic TransformationRole of Pyridine-Amine Type LigandExample from Related Systems
Cross-Coupling Reactions Stabilizes and activates the metal center (e.g., Pd, Cu) for oxidative addition and reductive elimination steps. acs.orgCopper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines to synthesize α-ketoamides. acs.org
N-Alkylation/Amination The ligand's steric and electronic properties control selectivity in forming C-N bonds.Ruthenium-catalyzed N-methylation of various amines, including pyridine derivatives, using methanol. chemrxiv.org
Nitrene Transfer Supports transition metal catalysts for reactions like olefin aziridination.A pyridinophane macrocycle with amine donors supports first-row transition metals for nitrene transfer. mdpi.com
Olefin Polymerization Modulates the activity and properties of late transition metal catalysts (e.g., Fe, Co, Ni). acs.orgAmine-pyridine-imine iron complexes show moderate activity for ethylene polymerization. acs.org

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and pyridine rings are well-established as effective directing groups. rsc.org The nitrogen atom of the pyridine ring can coordinate to a metal catalyst, positioning it to selectively activate a nearby C-H bond, typically at the ortho position (C2 or C6). nih.gov The this compound scaffold is a prime candidate for this role. Coordination of a metal like palladium or rhodium to the pyridine nitrogen could direct the functionalization of the C2 or C4 positions of the pyridine ring itself. While ortho-C-H activation is common, templates based on pyridine have also been engineered to achieve activation of more remote meta-C-H bonds. nih.gov

In the field of polymerization , late transition metal catalysts bearing chelating nitrogen-based ligands have gained significant attention for olefin polymerization. acs.org Ligands that incorporate both amine and pyridine donors have been successfully used with metals like iron and cobalt. These amine-pyridine-imine and bis(amine)pyridine ligands create catalysts with moderate to low activity for ethylene polymerization, and the resulting polymer properties are highly dependent on the ligand structure. acs.org The this compound structure fits the profile of a potential ligand for such catalytic systems, where its steric bulk could influence the polymer's molecular weight and branching.

Future Directions and Research Perspectives

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of N-(2-methylpentyl)pyridin-3-amine and its analogues, future research will likely focus on methodologies that are environmentally benign, economically viable, and highly efficient. rasayanjournal.co.in

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are an attractive strategy for synthesizing complex molecules like pyridine (B92270) derivatives from simple starting materials in a single step. nih.govresearchgate.net These reactions are inherently more sustainable due to reduced solvent usage, shorter reaction times, and less waste generation compared to traditional multi-step syntheses. rasayanjournal.co.in Future research could aim to develop a novel MCR for the direct synthesis of this compound.

Green Catalysts: The use of hazardous and expensive catalysts is a significant concern in chemical synthesis. Research into green catalysts, such as magnetically recoverable nano-catalysts, is gaining traction for the synthesis of pyridine derivatives. nih.gov These catalysts offer high activity, selectivity, and easy separation from the reaction mixture, allowing for their reuse and minimizing waste. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov The application of microwave-assisted organic synthesis (MAOS) to the N-alkylation of aminopyridines or the construction of the pyridine ring itself could offer a more sustainable route to this compound.

Solvent-Free and Alternative Solvents: The development of solvent-free reaction conditions or the use of environmentally friendly solvents, such as ionic liquids or water, is a cornerstone of green chemistry. researchgate.netbiosynce.com Future synthetic routes for this compound could be designed to minimize or eliminate the use of volatile and toxic organic solvents.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

To optimize reaction conditions, ensure product quality, and enhance safety, the integration of advanced analytical techniques for real-time monitoring is crucial. For the synthesis of this compound, the following techniques hold significant promise:

FlowNMR Spectroscopy: Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time monitoring of chemical reactions. rsc.org It can provide detailed kinetic and mechanistic information, which is invaluable for optimizing the synthesis of this compound. rsc.org

In-situ Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of products in real time. This allows for precise control over reaction parameters.

Process Analytical Technology (PAT): The broader implementation of PAT, a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes, will be essential for the scalable and reproducible synthesis of this compound.

The data generated from these real-time monitoring techniques can be used to build kinetic models and develop a deeper understanding of the reaction mechanism, ultimately leading to more efficient and controlled synthetic processes.

Predictive Modeling and Machine Learning in Compound Design

The use of computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing drug discovery and materials science. bohrium.comnih.govnih.gov For this compound, these approaches can be leveraged in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their potential biological activities or material properties. youtube.com This can guide the design of new analogues with enhanced efficacy or desired characteristics.

Predictive Degradation and Toxicity Models: Machine learning models can be trained to predict the oxidative degradation rates and potential toxicity of amine-containing compounds. nih.govacs.org Applying such models to this compound could help in assessing its environmental impact and designing more stable and safer derivatives.

De Novo Design: Generative ML models can be used to design novel molecules with specific desired properties from scratch. This could lead to the discovery of new pyridine derivatives based on the this compound scaffold with optimized performance for a particular application.

Synthesizability Prediction: Machine learning tools can also be used to assess the synthetic feasibility of newly designed compounds, ensuring that the proposed molecules can be practically synthesized in the laboratory. arxiv.orgresearchgate.net

By integrating predictive modeling and machine learning into the research workflow, the design-synthesis-test cycle for new compounds related to this compound can be significantly accelerated.

Exploration of Novel Catalytic and Material Science Applications

The unique structural features of this compound, combining a pyridine ring and a secondary amine, suggest potential applications in catalysis and material science.

Catalysis:

Ligand Development: The pyridine nitrogen and the secondary amine nitrogen in this compound can act as coordination sites for metal ions. This makes it a potential candidate for use as a ligand in transition metal catalysis. biosynce.com Pyridine-containing ligands are known to be effective in a variety of catalytic reactions, including cross-coupling and oxidation reactions. biosynce.comnumberanalytics.com

Organocatalysis: The basic nitrogen atoms in the molecule could also allow it to function as an organocatalyst, for instance, in promoting condensation reactions.

Material Science:

Functional Materials: Pyridine derivatives are integral components of various functional materials. mdpi.com this compound could serve as a building block for the synthesis of new polymers or organic materials with interesting electronic or optical properties.

Corrosion Inhibitors: Amine and pyridine-containing compounds are often effective corrosion inhibitors for various metals and alloys. The potential of this compound in this application could be a valuable area of investigation.

Amine-Functionalized Materials for CO2 Capture: Amine-functionalized materials are being extensively studied for their potential in direct air capture of carbon dioxide. arxiv.orgresearchgate.net The amine group in this compound makes it a candidate for incorporation into such materials.

Future research in these areas would involve the synthesis of metal complexes with this compound and testing their catalytic activity, as well as incorporating the molecule into polymeric structures to evaluate the properties of the resulting materials.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(2-methylpentyl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination between pyridine-3-amine and 2-methylpentanal, using sodium cyanoborohydride or hydrogen gas with palladium catalysts. Solvent choice (e.g., methanol or DMF) and pH control (acidic conditions for imine formation) are critical for yield optimization. For example, analogous compounds like N-(pyridin-3-ylmethyl)pentan-3-amine achieved >75% yield under hydrogenation at 60°C . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography using SHELXL software ( ) is the gold standard. For non-crystalline samples, advanced NMR techniques (e.g., 1H^{1}\text{H}-15N^{15}\text{N} HMBC) can confirm connectivity. IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the preliminary steps to assess the compound’s biological activity?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition : Screen against kinases or receptors (e.g., EGFR) using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 1–100 μM concentrations.
  • Solubility and stability : HPLC or LC-MS to monitor degradation in PBS or simulated physiological conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate HOMO-LUMO gap and electrostatic potential maps. Basis sets (e.g., 6-311G**) should include polarization/diffusion terms. For thermochemical properties (e.g., proton affinity), incorporate exact exchange terms as in Becke’s 1993 methodology . Compare results with experimental UV-Vis spectra or cyclic voltammetry data to validate computational models .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for pyridin-3-amine derivatives?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) to identify outliers.
  • Mutagenesis or isotopic labeling : Pinpoint functional group contributions (e.g., methylpentyl chain’s role in lipophilicity).
  • Molecular dynamics simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with pyridine nitrogen) . Adjust synthetic routes to test modified analogs (e.g., replacing methylpentyl with cyclopentyl) .

Q. What strategies mitigate crystallographic disorder in this compound during X-ray analysis?

  • Methodological Answer :

  • Crystallization optimization : Use mixed solvents (e.g., ether/hexane) to improve crystal quality.
  • SHELXL refinement : Apply restraints for flexible alkyl chains (2-methylpentyl) and anisotropic displacement parameters. For severe disorder, consider twinning refinement or alternative space groups .

Q. How to design a kinetic study for the compound’s metabolic stability in liver microsomes?

  • Methodological Answer :

  • Incubation conditions : Human liver microsomes (0.5 mg/mL), NADPH regeneration system, 37°C.
  • Sampling : Collect aliquots at 0, 5, 15, 30, 60 mins.
  • Analysis : LC-MS/MS to quantify parent compound depletion. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with control (e.g., verapamil) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.